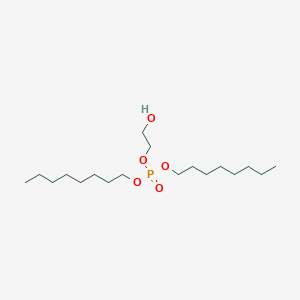

2-Hydroxyethyl dioctyl phosphate

CAS No.: 10525-87-8

Cat. No.: VC19702547

Molecular Formula: C18H39O5P

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10525-87-8 |

|---|---|

| Molecular Formula | C18H39O5P |

| Molecular Weight | 366.5 g/mol |

| IUPAC Name | 2-hydroxyethyl dioctyl phosphate |

| Standard InChI | InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3 |

| Standard InChI Key | NNKQYDOXBOCFAU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOP(=O)(OCCCCCCCC)OCCO |

Introduction

Structural Features

-

Phosphate Core: Central phosphorus atom bonded to three oxygen atoms and one hydroxyethyl group.

-

Octyl Chains: Two branched or linear C₈ alkyl groups attached to the phosphate group.

-

Hydroxyethyl Group: A -CH₂CH₂OH substituent contributing hydrophilicity .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via esterification of phosphoric acid with 2-hydroxyethanol and dioctyl alcohol under acidic catalysis (e.g., H₂SO₄) . Industrial production involves large-scale reactors with temperature control (60–120°C) and purification via distillation .

Key Reaction Steps:

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes esterification |

| Molar Ratio (Alcohols:H₃PO₄) | 2.5:1 | Reduces side products |

| Catalyst Concentration | 1–2% H₂SO₄ | Balances reaction rate and corrosion |

Physicochemical Properties and Stability

Thermal and Chemical Stability

-

Thermal Decomposition: Begins at ~200°C, forming phosphoric acid and olefins .

-

Hydrolysis: Susceptible in acidic/alkaline conditions, yielding phosphoric acid and alcohols .

Table 3: Stability Comparison with Analogues

| Compound | Thermal Stability (°C) | Hydrolysis Rate (pH 7) |

|---|---|---|

| 2-Hydroxyethyl dioctyl phosphate | 200 | Moderate |

| Tris(2-ethylhexyl) phosphate | 220 | Low |

| Diphenyl octyl phosphate | 250 | Very low |

| Polymer Type | Loading (% w/w) | Flame Retardancy (LOI*) |

|---|---|---|

| PVC | 10–15 | 28–30 |

| Polyethylene | 5–8 | 24–26 |

| *LOI: Limiting Oxygen Index |

Environmental Presence and Human Exposure

Detection in Indoor Environments

Identified in house dust samples at concentrations of 50–200 ng/g, attributed to leaching from plastics and coatings .

Biodegradation

-

Aerobic Conditions: 20–30% degradation over 28 days (OECD 301B) .

-

Metabolites: Phosphoric acid and 2-hydroxyethanol detected via LC-MS/MS .

| Region | Application | Maximum Allowable Concentration |

|---|---|---|

| EU | Food contact materials | 0.05 mg/kg |

| USA (CPSC) | Consumer plastics | 1% w/w |

Emerging Research and Future Directions

Green Chemistry Innovations

-

Biobased Synthesis: Use of fatty alcohols from renewable sources to reduce carbon footprint .

-

Nanocomposites: Integration with montmorillonite clays to enhance flame retardancy .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume